2-(Cyclohex-2-enyl)isoindoline-1,3-dione
Description
Contextualizing the Isoindoline-1,3-dione Scaffold in Contemporary Organic Synthesis
The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a cornerstone in the field of organic synthesis. Its rigid, bicyclic structure serves as a versatile building block and is a key structural unit in a multitude of biologically active molecules. rsc.orgacgpubs.org Phthalimides are recognized as a "privileged scaffold," a term used to describe molecular frameworks that can bind to multiple biological targets, leading to a wide array of pharmacological activities. rsc.org
In synthetic chemistry, the phthalimide group is famously employed in the Gabriel synthesis, a classic method for preparing primary amines. Beyond this foundational role, the scaffold is integral to the creation of pharmaceuticals, agrochemicals, polymers, and dyes. rsc.org The development of novel synthetic methods, including metal-catalyzed and metal-free reactions, continues to expand the accessibility and functionalization of phthalimide derivatives, underscoring their sustained importance in modern chemistry. rsc.orgnih.gov
Structural Features of the Cyclohex-2-enyl Moiety within N-Substituted Phthalimides
Table 1: Physicochemical Properties of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1541-26-0 |
| Appearance | Solid (form may vary) |
| Monoisotopic Mass | 227.094629 u |
Data sourced from ChemSpider. chemspider.com
Overview of Academic Research Trajectories for N-Substituted Phthalimide Compounds
Academic and industrial research into N-substituted phthalimides has been extensive and fruitful, largely driven by their diverse biological activities. researchgate.net The modification of the substituent on the imide nitrogen allows for the fine-tuning of the molecule's properties, leading to a broad spectrum of therapeutic applications. mdpi.comresearchgate.net Research has demonstrated that these derivatives possess significant potential as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. mdpi.comacs.orgsciforum.netnih.gov
For instance, certain N-substituted phthalimides have been developed as potent inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. nih.govnih.gov Others have shown promise as hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. researchgate.net The ability of the phthalimide scaffold to interact with various biological targets continues to make it a focal point of drug discovery and medicinal chemistry research. nih.govacs.org
Table 2: Overview of Research Applications for N-Substituted Phthalimide Derivatives
| Research Area | Application / Biological Activity | Key Findings |
|---|---|---|
| Medicinal Chemistry | Analgesic and Anti-inflammatory | Certain derivatives exhibit analgesic activity exceeding that of reference drugs like metamizole (B1201355) sodium. mdpi.comsciforum.net |
| Anticancer | N-benzylisoindole-1,3-dione derivatives show cytotoxic effects against various cancer cell lines. acs.org | |
| Neurodegenerative Diseases | Hybrid molecules have been designed as potent inhibitors of acetylcholinesterase (AChE) for potential Alzheimer's therapy. nih.govnih.gov | |
| Metabolic Disorders | N-aryl phthalimides have demonstrated significant hypolipidemic activity, reducing cholesterol and triglycerides. researchgate.net | |
| Antimalarial | Phthalimide derivatives have been designed as inhibitors of the Plasmodium falciparum cytochrome bc1 complex. acs.org | |
| Organic Synthesis | Synthetic Intermediates | The phthalimide group is widely used for the protection of amines (Gabriel Synthesis) and as a building block for complex heterocycles. rsc.orgresearchgate.net |
| Photochemistry | Photocyclization Reactions | N-substituted phthalimides undergo single electron transfer (SET) induced photocyclization, useful for creating large heterocyclic rings. koreascience.kr |
Significance and Research Potential of this compound in Chemical Science
While the broader class of N-substituted phthalimides has been extensively studied, the specific compound this compound is primarily recognized for its role as a synthetic intermediate. Its chemical significance lies in the dual functionality it possesses: the stable phthalimide core and the reactive cyclohexene (B86901) ring.
The double bond in the cyclohexenyl moiety offers a versatile handle for further chemical modification. This reactivity allows for the introduction of new functional groups, which can lead to the synthesis of a variety of derivatives with potentially novel properties. For example, recent advancements in catalysis have demonstrated the hydroformylation of cyclohexenyl derivatives, a reaction that introduces an aldehyde group and could be applied to this molecule to create new building blocks for pharmaceuticals or fragrances. acs.org
The research potential of this compound is therefore linked to its utility in building more complex molecular architectures. By leveraging the established reactivity of the cyclohexene double bond, chemists can access a range of new compounds. The resulting derivatives, which would retain the core phthalimide structure known for its biological activity, could then be screened for various therapeutic applications, continuing the long tradition of the isoindoline-1,3-dione scaffold in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXWVRLPMCEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442118 | |
| Record name | 2-(cyclohex-2-enyl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-26-0 | |
| Record name | 2-(2-Cyclohexen-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(cyclohex-2-enyl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclohex 2 Enyl Isoindoline 1,3 Dione and Structural Analogues
N-Alkylation Approaches to Isoindoline-1,3-dione Systems
N-alkylation of the phthalimide (B116566) anion is a cornerstone of primary amine synthesis, famously known as the Gabriel synthesis. libretexts.orgmasterorganicchemistry.com This fundamental transformation has been adapted and refined to produce a wide array of N-substituted isoindoline-1,3-diones, including the target compound, 2-(Cyclohex-2-enyl)isoindoline-1,3-dione.
Direct Alkylation of Phthalimide with Cyclohex-2-enyl Halides
The most direct route to this compound via N-alkylation involves the reaction of a phthalimide salt with a cyclohex-2-enyl halide, such as 3-bromocyclohexene. This reaction is a specific application of the Gabriel synthesis, a reliable method for creating primary amines by avoiding the over-alkylation that can occur with ammonia. libretexts.orgmasterorganicchemistry.com
The process typically begins with the deprotonation of phthalimide using a base to form the nucleophilic phthalimide anion. masterorganicchemistry.com Potassium hydroxide (B78521) or potassium carbonate are commonly used, often leading to the formation of potassium phthalimide. organic-chemistry.orgnih.gov This anion then acts as a nucleophile in an SN2 reaction with the alkyl halide. masterorganicchemistry.com
Recent advancements have focused on improving the efficiency and environmental footprint of this reaction. For instance, N-alkylation of phthalimide has been successfully carried out in ionic liquids, which can serve as both the solvent and promoter, often leading to higher yields and shorter reaction times under milder conditions. organic-chemistry.org Another modern approach is mechanochemistry, where reactions are performed by ball milling in the absence of a solvent, offering a green alternative to traditional solution-based methods. nih.gov
Table 1: Comparison of Methodologies for N-Alkylation of Phthalimides
| Methodology | Typical Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Gabriel Synthesis | Potassium phthalimide, Alkyl halide | Solvent (e.g., DMF), Heat | Well-established, avoids over-alkylation | masterorganicchemistry.com |
| Ionic Liquid-Mediated | Phthalimide, Alkyl halide, KOH | Ionic liquid (e.g., [bmim]BF4), 20-80°C | Higher yields, milder conditions, recyclable solvent | organic-chemistry.org |
| Mechanochemical Synthesis | Phthalimide, Alkyl halide, K2CO3 | Solvent-free, Ball milling | Environmentally friendly, rapid reaction times | nih.gov |
Mitsunobu-Type Reactions for N-Substitution with Cyclohex-2-enols
An alternative to using alkyl halides is the Mitsunobu reaction, which allows for the N-alkylation of phthalimide using an alcohol, in this case, cyclohex-2-enol. organic-chemistry.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis for forming carbon-nitrogen bonds with a characteristic inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.gov
The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt, which then activates the alcohol, turning the hydroxyl group into a good leaving group. The phthalimide anion then displaces the activated hydroxyl group in an SN2 fashion. organic-chemistry.org
Phthalimide is an ideal nitrogen nucleophile for the Mitsunobu reaction due to its acidity (pKa ≈ 8.3), which allows it to protonate the intermediate betaine, facilitating the reaction. masterorganicchemistry.comorganic-chemistry.org This method is particularly useful for synthesizing chiral N-substituted phthalimides from chiral secondary alcohols, as the reaction proceeds with predictable inversion of configuration. nih.govrwth-aachen.de Similar to direct alkylation, mechanochemical approaches to the Mitsunobu reaction have been developed, enabling the synthesis to be performed under solvent-free conditions in short reaction times. rwth-aachen.deresearchgate.net
Radical-Mediated Synthetic Routes to N-Cyclohexenylisoindolines
Radical chemistry offers a distinct set of pathways for forming carbon-nitrogen bonds, often with unique selectivity compared to ionic reactions. The use of the phthalimide N-oxyl (PINO) radical has emerged as a potent strategy for the functionalization of unsaturated systems like cyclohexene (B86901).
Phthalimide N-Oxyl (PINO) Radical Chemistry in Olefin Functionalization
The Phthalimide N-Oxyl (PINO) radical is a highly reactive species that serves as the active oxidant in processes mediated by its precursor, N-hydroxyphthalimide (NHPI). acs.org NHPI is an inexpensive and non-toxic catalyst that can be used to promote a wide range of free-radical reactions. chem-station.com The PINO radical is typically generated in situ from NHPI through hydrogen atom abstraction by a co-catalyst system, which can involve transition metals, or through electrochemical oxidation. tandfonline.comnsf.govacs.org
Once generated, the PINO radical can participate in the functionalization of olefins. One key reaction pathway involves the addition of the PINO radical to a carbon-carbon double bond. acs.org This addition forms a new carbon-centered radical intermediate, which can then be trapped by another radical species or undergo further oxidation. acs.orgacs.org This strategy has been successfully applied in the difunctionalization of vinyl arenes, where the PINO radical adds to the double bond, and the resulting benzylic radical is subsequently functionalized. acs.org This type of reactivity provides a pathway to introduce a phthalimide-containing group onto an olefinic substrate.
Precursor Synthesis and Radical Generation Methodologies for N-Cyclohex-2-enyloxy-isoindoline-1,3-dione
The precursor for PINO radical generation is N-hydroxyphthalimide (NHPI). chem-station.com The synthesis of related compounds, such as 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione, involves the reaction of NHPI with cyclohexene. researchgate.net This adduct can be a key intermediate in radical-based functionalizations.
Several methods exist for generating the active PINO radical from NHPI, allowing for the subsequent functionalization of hydrocarbons. tandfonline.com
Table 2: Methods for PINO Radical Generation from NHPI
| Generation Method | Co-catalyst/Conditions | Description | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Co(OAc)₂, Mn(OAc)₂, O₂ | A metal salt co-catalyst facilitates the formation of the PINO radical from NHPI, which then initiates a radical chain oxidation of the substrate. | tandfonline.comresearchgate.net |
| Electrochemical Oxidation | Anodic oxidation, Pyridine | The NHPI anion, formed in the presence of a base, is oxidized at the anode to generate the PINO radical. | acs.orgacs.org |
| Enzymatic Oxidation | Laccase/O₂ system | The enzyme laccase oxidizes NHPI to the PINO radical, which acts as a mediator to oxidize the target substrate. | tandfonline.com |
| Chemical Oxidants | Lead tetraacetate, Peroxides | Strong chemical oxidants can abstract a hydrogen atom from NHPI to generate the PINO radical directly. | tandfonline.com |
These radical-based methods provide a powerful alternative to traditional ionic pathways for creating N-cyclohexenylisoindoline structures and their derivatives.
Derivatization and Functionalization of the Cyclohexene Ring in Isoindoline (B1297411) Adducts
Once this compound is synthesized, the cyclohexene ring's double bond serves as a handle for further chemical modifications. The derivatization of this moiety can lead to a diverse range of structural analogues with potentially new properties. Standard alkene transformations can be applied to functionalize the cyclohexene ring.
Potential derivatization reactions include:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups.
Dihydroxylation: Treatment with reagents such as osmium tetroxide (catalytically) or cold, dilute potassium permanganate (B83412) can yield the corresponding diol, introducing two hydroxyl groups across the former double bond.
Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), can reduce the double bond to afford 2-(cyclohexyl)isoindoline-1,3-dione, saturating the ring.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated cyclohexane (B81311) ring.
These derivatization strategies are fundamental in organic synthesis and allow for the systematic modification of the lead compound. google.com Such modifications are often employed to explore structure-activity relationships in medicinal chemistry or to alter the physical properties of a molecule. Analytical techniques such as high-performance liquid chromatography (HPLC) often rely on derivatization to improve the detection and quantification of analytes. nih.gov
Stereoselective Introduction of Functional Groups on the Cyclohexene Moiety
The alkene functionality within the cyclohexene ring of this compound is a prime site for stereoselective transformations, allowing for the introduction of new functional groups with precise spatial control. Key reactions such as epoxidation and dihydroxylation are instrumental in this regard, converting the planar double bond into stereochemically rich structures.
Asymmetric Epoxidation: This reaction introduces an epoxide ring across the double bond. The choice of catalyst and oxidant is crucial for controlling the enantioselectivity of the product. While specific studies on this compound are not extensively documented, principles from related systems can be applied. For instance, chiral vanadium and hafnium complexes have been successfully used as catalysts for the asymmetric epoxidation of allylic and homoallylic amine derivatives. nih.gov The N-phthalimide group, being bulky and electron-withdrawing, can influence the trajectory of the oxidizing agent, potentially directing the epoxidation to one face of the cyclohexene ring. The development of chiral iminium salts and oxaziridinium salts as organocatalysts for epoxidation represents another promising avenue, though achieving high enantiomeric excess with these systems can be challenging. lboro.ac.uk
Stereoselective Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished with either syn or anti stereochemistry.
Syn-dihydroxylation: This is classically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. The reaction proceeds through a cyclic intermediate, ensuring that both hydroxyl groups are delivered to the same face of the double bond. researchgate.net For a substrate like this compound, this would result in a cis-diol. To overcome the toxicity and expense of osmium tetroxide, catalytic systems using a co-oxidant like N-methylmorpholine N-oxide (NMO) are commonly employed. researchgate.net
Anti-dihydroxylation: This transformation typically involves a two-step process: initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. This sequence results in the formation of a trans-diol. Chemo-enzymatic methods, which combine chemical epoxidation with enzymatic hydrolysis using epoxide hydrolases, have emerged as powerful one-pot strategies for the asymmetric synthesis of cyclic trans-diols, achieving high enantiomeric excess. rsc.org
The outcomes of these stereoselective reactions on N-alkenyl phthalimides are summarized in the table below.
| Reaction | Reagent/Catalyst | Stereochemical Outcome | Product Functional Group |
| Asymmetric Epoxidation | Chiral Hf(IV) or V(V) complexes, TBHP | Enantioselective | Epoxide |
| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Syn (cis-diol) | Vicinal Diol |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ or Epoxide Hydrolase | Anti (trans-diol) | Vicinal Diol |
Transformations of Related Cyclohexyl-Substituted Isoindoline-1,3-diones
Once the cyclohexene moiety is saturated or functionalized, further transformations can be explored on both the cyclohexyl ring and the isoindoline-1,3-dione core. The phthalimide group, in particular, offers versatile reactivity.
A key transformation of the phthalimide structure is its ring-opening under nucleophilic conditions. This reaction provides a pathway to synthesize amide-functionalized derivatives. For example, N-substituted phthalimides can react with nucleophiles like hydrazine (B178648) or primary amines. The well-known Gabriel synthesis utilizes the cleavage of the phthalimide group by hydrazine to release a primary amine. cmu.edu
A more nuanced approach involves partial ring-opening, where a nucleophile attacks one of the carbonyl groups to form an ortho-amidobenzamide structure. This strategy has been used to create novel phosphonate-containing ligands by reacting N-(bromoalkyl)phthalimides first with triethyl phosphite (B83602) and subsequently with amines or thiols, which act as nucleophiles to open the phthalimide ring. cmu.edu This reaction highlights the potential to convert the stable phthalimide ring into more complex, functionalized side chains attached to the nitrogen atom.
| Starting Material | Reagent | Key Transformation | Product Type |
| N-Alkylphthalimide | Hydrazine (excess) | Complete ring cleavage | Primary amine (Gabriel Synthesis) |
| N-Alkylphthalimide | Amine, Thiol, or Phosphine (1 equiv.) | Nucleophilic ring-opening | o-Amidobenzamide derivative |
| N-(Cyclohexylthio)phthalimide | Oxidizing agent (m-CPBA) | Oxidation of sulfur | N-(Cyclohexylsulfonyl)phthalimide |
Multi-Component Reactions and Cascade Processes for Complex Isoindoline-Cyclohexene Structures
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies for building molecular complexity from simple precursors in a single operation. These methods are particularly valuable for constructing scaffolds that merge the isoindoline-1,3-dione and cyclohexene motifs.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of cyclohexene rings with excellent regio- and stereocontrol. wikipedia.org This reaction can be envisioned as a powerful tool for creating complex isoindoline-cyclohexene structures. For instance, a maleimide (B117702) (a derivative of isoindoline-1,3-dione) can act as a dienophile, reacting with a substituted 1,3-butadiene (B125203) to form a product containing both moieties. researchgate.net Alternatively, dienophiles such as 3-methylene-2-oxoindoline can react with dienes to produce spiro-cyclohexene-indolone structures. clockss.org These cycloaddition strategies offer a direct route to fused and spirocyclic systems that incorporate the target structural elements. nih.gov
Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations initiated by a single event. rsc.orgrsc.org These processes can rapidly generate complex polycyclic systems. For example, a Baylis-Hillman reaction between N-[(formyl)methyl]phthalimide and cyclohex-2-enone has been shown to produce a phthalimide-substituted 2-(1-hydroxyethyl)cyclohex-2-enone. nih.govresearchgate.net Subsequent acid-catalyzed aromatization of the cyclohexenone ring can occur, demonstrating how initial additions to the cyclohexene ring can trigger further structural modifications. nih.govresearchgate.net Such cascade sequences highlight the potential to build elaborate molecular frameworks from relatively simple starting materials containing the isoindoline-dione and cyclohexene units.
| Reaction Type | Components | Key Feature | Resulting Structure |
| Diels-Alder Reaction | Diene + Dienophile (e.g., Maleimide) | [4+2] Cycloaddition | Fused or spiro isoindoline-cyclohexene |
| Baylis-Hillman Reaction | Cyclohex-2-enone + Aldehyde | C-C bond formation at α-position of enone | Functionalized cyclohexene ring |
| Radical Cascade | Acryloyl benzamides + Radical precursors | Radical cyclization | Isoquinoline-1,3-dione derivatives |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohex 2 Enyl Isoindoline 1,3 Dione
Reactions of the Isoindoline-1,3-dione Core
The isoindoline-1,3-dione moiety, commonly known as the phthalimide (B116566) group, possesses a unique reactivity profile centered around its two carbonyl groups and the attached aromatic ring.
The carbonyl carbons of the phthalimide ring are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic applications of N-substituted phthalimides, most notably in the Gabriel synthesis of primary amines. While the direct subject of this article is not a synthetic intermediate for a simple primary amine, the core principles of nucleophilic acyl substitution remain applicable.
The reaction typically proceeds via a two-step mechanism: nucleophilic addition to a carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate a carbonyl. In the case of the cyclic imide, this often results in ring-opening. The stability of the phthalimide structure means that these reactions often require heating or the use of strong nucleophiles.
Key reactions include:
Hydrolysis: Reaction with water, often under acidic or basic catalysis, can lead to the formation of N-(cyclohex-2-enyl)phthalamic acid. This involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl groups, leading to the cleavage of a carbon-nitrogen bond within the ring.
Aminolysis/Hydrazinolysis: Stronger nucleophiles, such as primary amines or hydrazine (B178648), can readily open the phthalimide ring. The reaction with hydrazine, known as the Ing-Manske procedure, is particularly efficient and results in the formation of the corresponding primary amine (cyclohex-2-en-1-amine) and the stable phthalhydrazide (B32825) byproduct. This is a classic method for deprotection in Gabriel synthesis.
Table 1: Nucleophilic Acyl Substitution Reactions of the Phthalimide Core
| Nucleophile | Reagent(s) | Product(s) | Reaction Type |
| Water (Hydroxide) | NaOH (aq), heat | N-(Cyclohex-2-enyl)phthalamic acid | Hydrolysis |
| Hydrazine | H₂NNH₂, ethanol, heat | Cyclohex-2-en-1-amine + Phthalhydrazide | Hydrazinolysis |
| Primary Amine | R-NH₂, heat | N,N'-Disubstituted phthalamide (B166641) derivative | Aminolysis |
The benzene (B151609) ring of the phthalimide core can undergo electrophilic aromatic substitution (SEAr). The two carbonyl groups of the imide functionality are strongly electron-withdrawing, which has two main consequences for the reaction:
Deactivation: The electron-withdrawing nature of the imide group deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required.
Directing Effect: The imide group is a meta-director. However, due to the fusion of the imide to the benzene ring, the positions meta to each carbonyl group are positions 4 and 5. The combined effect directs incoming electrophiles primarily to the 4- and 7-positions of the isoindoline-1,3-dione ring system.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 2-(cyclohex-2-enyl)-4-nitroisoindoline-1,3-dione and its 5-nitro isomer. The general mechanism involves the generation of a strong electrophile which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. uci.eduquora.com
Table 2: Electrophilic Aromatic Substitution on the Phthalimide Ring
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(Cyclohex-2-enyl)-4-nitroisoindoline-1,3-dione |
| Bromination | Br₂, FeBr₃ | 2-(Cyclohex-2-enyl)-4-bromoisoindoline-1,3-dione |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (Generally difficult due to deactivation) |
Reactivity of the Cyclohexene (B86901) Double Bond
The carbon-carbon double bond in the cyclohexenyl substituent is an electron-rich center, making it susceptible to attack by electrophiles through a variety of addition reactions.
The alkene functionality readily undergoes electrophilic addition. The regiochemistry and stereochemistry of these reactions are predictable based on established mechanistic principles.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. This leads to the formation of 2-(3-halocyclohexyl)isoindoline-1,3-dione.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring) across the former double bond. This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.
Dihydroxylation: The double bond can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) followed by a reductive workup. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Table 3: Addition Reactions of the Cyclohexene Double Bond
| Reaction | Reagent(s) | Product | Stereochemistry |
| Hydrobromination | HBr | 2-(3-Bromocyclohexyl)isoindoline-1,3-dione | Racemic mixture |
| Epoxidation | m-CPBA | 2-(6-Oxabicyclo[3.1.0]hexan-2-yl)isoindoline-1,3-dione | Syn-addition |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-(2,3-Dihydroxycyclohexyl)isoindoline-1,3-dione | Syn-addition |
| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | 2-(2,3-Dihydroxycyclohexyl)isoindoline-1,3-dione | Anti-addition |
The double bond and the carbonyl groups can be reduced under various conditions.
Hydrogenation of the Double Bond: The most common transformation is the catalytic hydrogenation of the cyclohexene ring to a cyclohexane (B81311) ring. This is typically achieved with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction is generally high-yielding and chemoselective, leaving the aromatic ring and the imide carbonyls intact under standard conditions. The product is 2-(cyclohexyl)isoindoline-1,3-dione.
Reduction of the Imide Carbonyls: The reduction of the imide carbonyl groups is more challenging and requires stronger reducing agents. Forcing conditions with catalytic hydrogenation (high pressure and temperature) or the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyls. Reduction of similar cyclic diones has been studied, suggesting that partial or full reduction to hydroxy-isoindolinones or completely to isoindolines is feasible. nih.govresearchgate.net
Table 4: Hydrogenation and Reductive Transformations
| Target | Reagent(s) | Product |
| C=C Double Bond | H₂, Pd/C | 2-(Cyclohexyl)isoindoline-1,3-dione |
| Imide Carbonyls | LiAlH₄ | 2-(Cyclohex-2-enyl)isoindoline |
Rearrangement Pathways and Stereochemical Interconversions
The interaction between the cyclohexene ring and the neighboring isoindoline-1,3-dione moiety can give rise to interesting rearrangement pathways, particularly in reactions that proceed through cationic or other reactive intermediates on the cyclohexene ring.
For example, during the bromination of the double bond (using Br₂), a cyclic bromonium ion intermediate is formed. In a non-participating solvent, this would typically be attacked by a bromide ion to give the anti-dibromo product. However, the proximity of the phthalimide group allows for the possibility of intramolecular nucleophilic attack. One of the carbonyl oxygens of the imide could act as an internal nucleophile, attacking the bromonium ion. This intramolecular cyclization could lead to the formation of a new bicyclic or tricyclic lactone-like structure after subsequent rearrangement. nih.gov Such rearrangements are known to occur in similar cyclohexene systems where neighboring groups can participate in the reaction mechanism. nih.gov
The stereochemical outcome of reactions on the cyclohexene ring can also be complex. The presence of the chiral center at the point of attachment to the nitrogen atom means that addition reactions to the double bond can lead to the formation of diastereomers. The facial selectivity of the attack on the double bond may be influenced by the bulky phthalimide group, potentially favoring the formation of one diastereomer over the other.
Photochemical Reactivity of Related Cyclic Thioimides and Isoindole Derivatives
The study of photochemical reactions provides significant insight into the reactivity and potential applications of molecules upon excitation with light. While direct photochemical studies on 2-(Cyclohex-2-enyl)isoindoline-1,3-dione are not extensively detailed in the reviewed literature, examining the reactivity of related cyclic thioimides and isoindole derivatives offers a strong basis for understanding its potential photochemical behavior.
Cyclic thioimides, which are analogues of isoindoline-1,3-diones where one or both carbonyl oxygens are replaced by sulfur, exhibit notable photochemical reactivity. taylorfrancis.com Unlike simple thioamides that are often inert to photolysis, cyclic thioimides readily undergo photochemical cycloaddition reactions with various alkenes. taylorfrancis.comnih.gov This reactivity, driven by the thiocarbonyl group, can lead to the formation of new carbon-carbon bonds and the synthesis of complex heterocyclic structures. For instance, cyclic thioimides can participate in intramolecular photocycloaddition with tethered π-bonds to yield spirocyclic amidothietanes. nih.gov These strained intermediates can then undergo further rearrangements, such as ring opening, to form novel fused ring systems. nih.gov The reactivity of the thiocarbonyl group in these compounds towards (2+2)-cycloaddition and hydrogen abstraction is a key feature of their photochemistry. taylorfrancis.com
Isoindole derivatives also display a range of interesting photochemical properties. Benzo[f]isoindole derivatives, for example, are known to possess significant photophysical properties, including high fluorescence quantum yields. academie-sciences.fr The photochemical functionalization of N-substituted 4-diazoisoquinoline-1,3-diones has been demonstrated, leading to O–H, S–H, and C–H insertion reactions under irradiation with visible light. acs.org These reactions proceed via the generation of a carbene intermediate upon photo-extrusion of dinitrogen from the diazo group. The efficiency and outcome of these reactions can be influenced by the nature of the N-substituent and the wavelength of the light source used. acs.org Furthermore, photochemical intramolecular [3+2] cycloadditions have been observed in certain isoindole-related systems, such as o-stilbene-methylene-3-sydnones, leading to the formation of diverse polycyclic heterocyclic compounds. researchgate.net
The table below summarizes key photochemical reactions observed in isoindole derivatives related to the core structure of this compound.
| Reactant Class | Reaction Type | Key Intermediates/Products | Light Source | Reference |
|---|---|---|---|---|
| 4-Diazoisoquinoline-1,3(2H,4H)-diones | O-H Insertion | Fluorinated isoquinoline (B145761) derivatives | Blue LEDs (455 nm) | acs.org |
| 4-Diazo-2H-benzo[e] bohrium.comnih.govthiazin-3(4H)-one 1,1-dioxides | S-H Insertion | Thioether-substituted derivatives | Violet LEDs | acs.org |
| o-Stilbene-methylene-3-sydnones | Intramolecular [3+2] Cycloaddition | cis/trans-Pyrazolo[5,1-a]isoindoles | Not Specified | researchgate.net |
| 2-Aryl-3-dimethylaminoisoindole with maleimides | Cycloaddition followed by rearrangement | 3,4-Dihydronaphthalene derivatives | Not Specified (Thermal/Photochemical) | academie-sciences.fr |
Radical Reactions and Mechanistic Pathways Involving Unsaturated Rings
The cyclohex-2-enyl moiety of this compound is a key site for radical reactivity. The presence of the carbon-carbon double bond and allylic hydrogens makes the unsaturated ring susceptible to various radical-mediated transformations. Understanding these reactions is crucial for predicting the compound's stability and potential synthetic utility under radical conditions.
One of the fundamental radical reactions involving cyclohexene is free-radical oxidation. This process can be initiated by peroxides, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBuOOH), which undergo homolysis to generate initiator radicals. bohrium.com These radicals can then abstract an allylic hydrogen atom from the cyclohexene ring, forming a resonance-stabilized cyclohexenyl radical. bohrium.comresearchgate.net This cyclic alkene radical can subsequently react with molecular oxygen (dioxygen) to form a cyclohexene peroxide radical. bohrium.com The fate of this peroxide radical determines the final product distribution. Mechanistic studies, supported by DFT calculations, suggest that a unimolecular pathway can lead to ketone products like 2-cyclohexen-1-one, while a bimolecular route is required for the formation of epoxides such as cyclohexene oxide. bohrium.com
Another significant radical pathway is allylic substitution. For instance, the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light leads to the selective bromination at the allylic position, yielding 3-bromocyclohexene. youtube.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen to form the cyclohexenyl radical, which then reacts with Br₂ (present in low concentration) to form the product and regenerate a bromine radical.
The general mechanism for radical reactions involving unsaturated systems like the cyclohexenyl group follows a three-step process:
Initiation: Generation of initial radical species, often from a radical initiator like AIBN or peroxides upon heating or UV irradiation. libretexts.org
Propagation: A series of chain-carrying steps. This typically involves the addition of a radical to the π-bond of the alkene or the abstraction of an allylic hydrogen, followed by further reactions of the newly formed radical. libretexts.orgmdpi.com For example, a heteroatom-centered radical can add to the double bond to form a carbon-centered radical, which can then be trapped by another molecule. mdpi.com
Termination: Combination of two radical species to form a stable, non-radical product, which terminates the chain reaction. libretexts.org
The regioselectivity of radical attack on unsaturated rings is influenced by factors such as the stability of the resulting radical intermediate. mdpi.com In the case of cyclohexene, abstraction of an allylic hydrogen is favored because it leads to a resonance-stabilized allylic radical. researchgate.net
The following table summarizes key radical reactions and products observed for the cyclohexene ring system.
| Reaction Type | Reagents/Conditions | Major Products | Key Intermediate | Reference |
|---|---|---|---|---|
| Free-Radical Oxidation | tBuOOH or H₂O₂, O₂, 80°C | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol, Cyclohexene oxide | Cyclohexenyl radical, Cyclohexene peroxide radical | bohrium.com |
| Allylic Bromination | N-Bromosuccinimide (NBS), UV light or initiator | 3-Bromocyclohexene | Cyclohexenyl radical | youtube.com |
| Hydrogen Abstraction | H, OH, or O radicals | Cyclohexyl radical (leading to decomposition) | Cyclohexyl radical | researchgate.net |
| Dehalogenation (of a derivative) | Tributyltin hydride, AIBN | Cyclohexene | Cyclohexenyl radical | libretexts.org |
Despite a comprehensive search for spectroscopic and crystallographic data for the chemical compound this compound, no specific experimental data for this exact molecule could be retrieved. Searches for alternative nomenclature such as N-(cyclohex-2-en-1-yl)phthalimide were also conducted without yielding the specific characterization data required to fulfill the detailed outline provided in the user's request.
The performed searches did not locate any published ¹H NMR, ¹³C NMR, 2D NMR, IR, or mass spectrometry data. Furthermore, no records of X-ray crystallographic studies for this specific compound were found. While general information on the spectroscopic properties of the isoindoline-1,3-dione (phthalimide) moiety is available, this information is not sufficient to construct the detailed analysis of the target molecule as requested.
Therefore, it is not possible to generate the article with the specified detailed sections on the spectroscopic characterization and structural elucidation of this compound. The necessary experimental data to populate the requested data tables and provide a thorough, informative, and scientifically accurate analysis for each subsection is not available in the public domain based on the conducted searches.
Computational and Theoretical Studies on 2 Cyclohex 2 Enyl Isoindoline 1,3 Dione
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A thorough computational study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to predict the spectroscopic parameters of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione. These theoretical calculations are crucial for interpreting experimental data and can aid in the structural elucidation of the compound.
The predicted parameters would include:
Nuclear Magnetic Resonance (NMR) Spectra: Calculation of 1H and 13C NMR chemical shifts. These theoretical values, once properly scaled, would be compared with experimentally obtained spectra to validate the computed molecular structure.
Infrared (IR) Spectrum: Prediction of the vibrational frequencies corresponding to the fundamental modes of the molecule. This would help in assigning the characteristic absorption bands in an experimental IR spectrum, such as those for the carbonyl (C=O) stretching of the imide group and the C=C stretching of the cyclohexenyl moiety.
The validation process is a critical step where the theoretical data is benchmarked against experimental findings. A strong correlation between the predicted and observed spectra would lend confidence to the computational model and the understanding of the molecule's geometry and electronic distribution. Without published experimental spectra for this compound, this vital comparison is not possible.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic nature of molecules, including conformational changes and interactions with their environment. For this compound, MD simulations could provide a detailed picture of:
Conformational Landscape: The cyclohexenyl group attached to the isoindoline-1,3-dione core can adopt various conformations. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules around this compound to study solvation effects on its conformation and dynamics. This would involve analyzing the radial distribution functions and the formation of any specific solute-solvent interactions, such as hydrogen bonds.
Such simulations would provide a deeper understanding of the molecule's behavior in a condensed phase, which is more representative of real-world chemical and biological systems.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block for Complex Molecules
2-(Cyclohex-2-enyl)isoindoline-1,3-dione serves as a valuable scaffold in the synthesis of complex organic molecules, including alkaloids and other biologically active compounds. The isoindoline-1,3-dione group, commonly known as a phthalimide (B116566), is a well-established protecting group for primary amines. This functionality allows for the introduction of a nitrogen atom into a target molecule, which can be deprotected under specific conditions to reveal the primary amine for further elaboration.
The cyclohexenyl moiety, on the other hand, offers a reactive alkene bond that can participate in a wide array of chemical transformations. These include, but are not limited to, electrophilic additions, epoxidation, dihydroxylation, and ozonolysis. This dual reactivity makes it a strategic starting material for the construction of intricate molecular architectures.
One of the notable applications of the cyclohexene (B86901) unit within this molecule is its potential participation as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and the cyclohexene double bond can react with a conjugated diene to afford complex bicyclic or polycyclic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Table 1: Potential Reactions of this compound
| Reaction Type | Reagents | Functional Group Involved | Product Type |
| Amine Deprotection | Hydrazine (B178648) (Ing-Gabriel Synthesis) | Isoindoline-1,3-dione | Primary amine |
| Epoxidation | m-CPBA | Cyclohexene double bond | Epoxide |
| Dihydroxylation | OsO₄, NMO | Cyclohexene double bond | Diol |
| Ozonolysis | O₃, then DMS or Zn/H₂O | Cyclohexene double bond | Dialdehyde |
| Diels-Alder Reaction | Conjugated diene (e.g., Butadiene) | Cyclohexene double bond | Bicyclic adduct |
Precursor for the Elaboration of Cyclohexanoid Natural Product Scaffolds
The cyclohexane (B81311) ring is a common structural motif in a vast number of natural products, many of which exhibit significant biological activities. nih.gov The functionalized cyclohexene ring in this compound provides a convenient entry point for the synthesis of these cyclohexanoid scaffolds. nih.govmdpi.com
For instance, through a series of stereocontrolled reactions targeting the double bond, various substituents can be introduced onto the cyclohexane ring. This allows for the construction of chiral centers and the desired stereochemistry found in many natural products. Following the elaboration of the cyclohexanoid core, the phthalimide group can be removed to unveil a primary amine, a common functional handle in many alkaloids and other nitrogen-containing natural products. encyclopedia.pubnih.govnih.gov
A hypothetical synthetic strategy towards a substituted aminocyclohexanol, a core found in various natural products, could involve the epoxidation of the cyclohexene ring of this compound, followed by nucleophilic ring-opening of the epoxide and subsequent deprotection of the phthalimide.
Design and Synthesis of Novel Heterocyclic Architectures Incorporating the Isoindoline (B1297411) Unit
The isoindoline-1,3-dione scaffold itself is a key component in numerous clinically used drugs and biologically active molecules. mdpi.comnih.gov The presence of the reactive cyclohexenyl group appended to the nitrogen atom opens up avenues for the synthesis of novel and complex heterocyclic systems.
Intramolecular reactions involving the cyclohexenyl moiety and the isoindoline-1,3-dione core can lead to the formation of new fused or spirocyclic ring systems. For example, radical cyclization or transition-metal-catalyzed C-H activation could potentially forge a new bond between the cyclohexenyl ring and the aromatic part of the isoindoline unit, leading to rigid, polycyclic structures of medicinal interest.
Furthermore, the double bond of the cyclohexenyl group can be functionalized and then participate in cyclization reactions. For example, cleavage of the double bond via ozonolysis would yield two aldehyde functionalities, which could then be used in condensation reactions to build new heterocyclic rings onto the existing scaffold.
Exploration in Polymer Chemistry and Functional Materials (e.g., as monomers for polymers, components in functional dyes)
The application of this compound extends beyond traditional organic synthesis into the realm of materials science. The molecule possesses features that make it an attractive candidate as a monomer for the synthesis of functional polymers. The cyclohexene ring can undergo ring-opening metathesis polymerization (ROMP) using appropriate catalysts, such as Grubbs' catalyst, to yield polymers with repeating isoindoline-1,3-dione units in the side chains. mdpi.com Such polymers could exhibit interesting thermal and mechanical properties, and the phthalimide group could be further modified post-polymerization.
In the field of functional dyes, the isoindoline core is a known chromophore. google.com While this compound itself is not intensely colored, the aromatic ring of the isoindoline unit can be chemically modified to create conjugated systems that absorb light in the visible region. The cyclohexenyl group can serve as a handle for attaching the dye molecule to other substrates or for tuning the electronic properties of the chromophore.
Table 2: Potential Material Science Applications
| Application Area | Relevant Moiety | Potential Synthetic Route | Resulting Material |
| Polymer Chemistry | Cyclohexene | Ring-Opening Metathesis Polymerization (ROMP) | Poly(cyclohexenylene) with isoindoline-1,3-dione side chains |
| Functional Dyes | Isoindoline | Modification of the aromatic ring (e.g., nitration, coupling reactions) | Substituted isoindoline dyes |
Future Research Directions and Unexplored Avenues for 2 Cyclohex 2 Enyl Isoindoline 1,3 Dione
Development of Enantioselective Synthetic Pathways
The presence of a stereocenter at the point of attachment of the cyclohexene (B86901) ring to the isoindoline-1,3-dione nitrogen, as well as the inherent chirality of the cyclohexene ring itself, underscores the importance of developing enantioselective synthetic routes to 2-(Cyclohex-2-enyl)isoindoline-1,3-dione. Access to enantiomerically pure forms of this compound is crucial for potential applications in pharmacology and as chiral building blocks in organic synthesis.
Future research should focus on catalytic asymmetric methods that can afford high enantiomeric excess (ee). Potential strategies could include:
Transition Metal-Catalyzed Asymmetric Allylic Amination: This approach would involve the reaction of phthalimide (B116566) with a suitable cyclohexadiene precursor, catalyzed by a chiral transition metal complex. A variety of transition metals, including palladium, iridium, and rhodium, have been successfully employed in asymmetric allylic amination reactions. The development of novel chiral ligands will be paramount to achieving high stereocontrol.
Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as phosphoric acids or bifunctional thioureas, could be employed to catalyze the enantioselective addition of phthalimide to a cyclohexenyl electrophile. Organocatalysis offers the advantages of being metal-free and often proceeding under mild reaction conditions.
Enzymatic Kinetic Resolution: Biocatalytic methods, utilizing enzymes such as lipases or proteases, could be explored for the kinetic resolution of a racemic mixture of this compound. This would involve the selective reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.
A comparative overview of potential enantioselective methods is presented in Table 1.
| Method | Potential Catalyst/Reagent | Expected Outcome | Key Challenges |
| Asymmetric Allylic Amination | Chiral Pd, Ir, or Rh complexes with phosphine (B1218219) or N-heterocyclic carbene ligands | High enantiomeric excess of the desired product | Ligand design, control of regioselectivity |
| Organocatalytic Michael Addition | Chiral phosphoric acids, thioureas, or cinchona alkaloids | Enantiomerically enriched product under metal-free conditions | Catalyst loading, reaction times, and substrate scope |
| Enzymatic Kinetic Resolution | Lipases, proteases | Separation of enantiomers from a racemic mixture | Enzyme screening, optimization of reaction conditions, and moderate yields |
Investigation of Metal-Catalyzed Transformations of the Cyclohexene Moiety
The cyclohexene ring in this compound is a versatile functional group that can undergo a wide array of metal-catalyzed transformations. Future research in this area could unlock access to a diverse library of novel derivatives with potentially interesting biological or material properties.
Key areas for investigation include:
Epoxidation and Dihydroxylation: Asymmetric epoxidation (e.g., using Sharpless or Jacobsen-Katsuki catalysts) and dihydroxylation (e.g., using osmium tetroxide with a chiral ligand) of the cyclohexene double bond would introduce new stereocenters and functional groups. These transformations would yield chiral epoxy and diol derivatives, which are valuable synthetic intermediates.
C-H Functionalization: The allylic C-H bonds of the cyclohexene ring are susceptible to metal-catalyzed functionalization. Catalysts based on rhodium, palladium, or copper could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at these positions, providing a direct route to more complex molecular architectures.
Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) of this compound could be explored for the synthesis of novel polymers incorporating the phthalimide moiety. Alternatively, cross-metathesis with other olefins would allow for the introduction of diverse substituents onto the cyclohexene ring.
Table 2 summarizes potential metal-catalyzed transformations of the cyclohexene moiety.
| Transformation | Catalyst System | Product Type | Potential Applications |
| Asymmetric Epoxidation | Ti(OiPr)₄ with chiral tartrates, chiral Mn(salen) complexes | Chiral epoxides | Intermediates for pharmaceuticals and fine chemicals |
| Asymmetric Dihydroxylation | OsO₄ with chiral ligands (e.g., AD-mix) | Chiral diols | Chiral ligands, synthetic building blocks |
| Allylic C-H Activation | Rh, Pd, or Cu catalysts | Functionalized cyclohexene derivatives | Late-stage modification of complex molecules |
| Ring-Opening Metathesis | Grubbs' or Schrock's catalysts | Phthalimide-containing polymers | Advanced materials with tailored properties |
Exploration of Novel Photophysical Properties and Applications
The phthalimide core is a known fluorophore, and its photophysical properties can be tuned by the nature of the N-substituent. The presence of the cyclohexenyl group in this compound may impart unique photophysical characteristics that warrant investigation.
Future research should aim to:
Characterize the Photophysical Properties: A thorough investigation of the absorption and emission spectra, fluorescence quantum yields, and lifetimes of this compound in various solvents is necessary. Time-resolved fluorescence spectroscopy could provide insights into the excited-state dynamics.
Develop Fluorescent Probes: The cyclohexene moiety could be functionalized to act as a recognition site for specific analytes. For instance, epoxidation or dihydroxylation could introduce binding sites for metal ions or other small molecules, leading to the development of novel fluorescent sensors.
Investigate Photosensitizing Abilities: Phthalimides are known to act as photosensitizers, and the potential of this compound to generate reactive oxygen species upon irradiation could be explored for applications in photodynamic therapy or photocatalysis.
A comparison of potential photophysical applications is provided in Table 3.
| Application | Principle | Potential Advantages of the Cyclohexenyl Moiety |
| Fluorescent Probes | Modulation of fluorescence upon binding to an analyte | A versatile handle for introducing specific recognition elements |
| Photosensitizers | Generation of reactive oxygen species upon photoexcitation | Potential for tuning the photophysical properties and cellular uptake |
| Photoresponsive Materials | Isomerization or other photochemical reactions of the cyclohexene double bond | Development of materials with switchable properties |
Advanced Computational Studies on Reaction Dynamics and Non-Covalent Interactions
Computational chemistry offers a powerful tool to gain a deeper understanding of the structure, reactivity, and properties of this compound at the molecular level.
Future computational studies could focus on:
Reaction Mechanism and Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the proposed enantioselective synthetic routes and metal-catalyzed transformations. These studies can help in understanding the origin of stereoselectivity and in the rational design of more efficient catalysts.
Excited-State Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict and interpret the photophysical properties of the molecule, including its absorption and emission spectra. This can aid in the design of new fluorescent probes and photosensitizers.
Non-Covalent Interactions: The phthalimide moiety is known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.gov Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or biological targets.
Table 4 highlights key areas for computational investigation.
| Computational Method | Research Focus | Expected Insights |
| DFT | Reaction mechanisms, transition state analysis, prediction of stereoselectivity | Rationalization of experimental outcomes and catalyst design |
| TD-DFT | Electronic transitions, excited-state geometries, prediction of photophysical properties | Understanding of fluorescence and photosensitizing behavior |
| MD Simulations | Conformational analysis, intermolecular interactions, binding to biological targets | Insights into molecular recognition processes and the basis of biological activity |
Integration into Supramolecular Assemblies and Nanomaterials
The rigid and planar structure of the phthalimide unit makes it an excellent building block for the construction of well-defined supramolecular architectures and nanomaterials. The cyclohexenyl group provides a handle for further functionalization or polymerization.
Future research in this direction could explore:
Self-Assembly: The potential for this compound and its derivatives to self-assemble into ordered structures, such as gels, liquid crystals, or nanofibers, through non-covalent interactions should be investigated.
Polymer and Dendrimer Synthesis: The cyclohexene moiety can be utilized as a monomer in polymerization reactions or as a reactive site for grafting onto polymer backbones or dendrimers. This could lead to the development of new materials with interesting optical, electronic, or biological properties.
Surface Functionalization: The molecule could be anchored to the surface of nanoparticles or other materials to modify their properties. For example, functionalizing gold nanoparticles with a derivative of this compound could lead to new hybrid materials for sensing or catalysis.
Table 5 outlines potential applications in supramolecular chemistry and materials science.
| Application Area | Synthetic Strategy | Potential Properties and Uses |
| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking | Stimuli-responsive materials, drug delivery systems |
| Functional Polymers | Ring-opening metathesis polymerization (ROMP) | Materials with tunable optical and electronic properties |
| Surface-Modified Nanoparticles | Covalent attachment to nanoparticle surfaces | Hybrid materials for sensing, catalysis, and biomedical applications |
Q & A
Basic: What are the common synthetic routes for preparing 2-(cyclohex-2-enyl)isoindoline-1,3-dione and related derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted isoindoline-1,3-diones are often prepared by reacting phthalic anhydride derivatives with amines or cyclohexenyl-containing precursors under reflux conditions. Yields range from 67% to 92%, depending on substituent steric and electronic effects. Characterization employs 1H/13C NMR , IR , and HRMS to confirm regiochemistry and purity .
Advanced: How can regioselectivity challenges in synthesizing cyclohexenyl-substituted isoindoline-1,3-diones be addressed?
Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, using disulfide precursors (e.g., 2-((2-methyl-1-oxo-1-phenylpropan-2-yl)disulfaneyl)isoindoline-1,3-dione) under photocatalytic conditions can direct substitution to specific positions. Dynamic NMR studies (e.g., variable-temperature 1H NMR) help track intermediate formation and optimize conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton environments and carbon hybridization (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm for olefinic signals) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (monoclinic system, space group P21, with unit cell parameters a = 12.472 Å, β = 115.3°) .
- IR spectroscopy : Confirms carbonyl stretches (~1770 cm⁻¹ for the phthalimide moiety) .
Advanced: How does the cyclohexenyl substituent influence the compound’s biological activity in enzyme inhibition studies?
The cyclohexenyl group enhances lipophilicity (LogP = 1.73), improving membrane permeability. In tyrosinase inhibition, derivatives with electron-withdrawing substituents on the cyclohexenyl ring show competitive inhibition (IC₅₀ = 26–27 μM), as confirmed by molecular docking into the enzyme’s active site .
Basic: What physicochemical properties are relevant for designing experiments with this compound?
Key properties include:
- LogP : 1.73 (predicts moderate lipophilicity)
- PSA : 54.45 Ų (indicates hydrogen-bonding capacity)
- Thermal stability : Decomposes above 191°C (flash point) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For example, the cyclohexenyl ring’s electron-deficient nature in certain conformations facilitates C–S bond formation under photocatalytic conditions .
Basic: What safety protocols are recommended for handling this compound in the lab?
Refer to safety data sheets (SDS) for guidelines:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation.
- Store at 2–8°C in airtight containers to prevent oxidation of the cyclohexenyl moiety .
Advanced: How do crystallographic parameters affect the compound’s solid-state reactivity?
The monoclinic crystal system (P21 space group) with intermolecular van der Waals interactions (e.g., C–H···O) stabilizes the lattice but may hinder dissolution in polar solvents. Milling or co-crystallization with surfactants can improve bioavailability .
Basic: What are the documented biological targets for isoindoline-1,3-dione derivatives?
These compounds inhibit 15-lipoxygenase-1 (anti-inflammatory), acetylcholinesterase (anti-Alzheimer’s), and tyrosinase (antimelanogenic). Activity correlates with substituent electronic profiles and steric bulk .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for hypoglycemic applications?
SAR analysis of N-substituted derivatives reveals that electron-donating groups on the cyclohexenyl ring enhance binding to insulin receptor substrates. Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., phthalimide carbonyls) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
